molecular formula C15H15Cl2N3O4S B5163092 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide

4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide

Cat. No. B5163092
M. Wt: 404.3 g/mol
InChI Key: ULDYZBAMXOCYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide involves the inhibition of JAK3. JAK3 is a cytoplasmic protein tyrosine kinase that is activated by cytokine receptors. Upon activation, JAK3 phosphorylates and activates downstream signaling molecules, such as signal transducers and activators of transcription (STATs). Inhibition of JAK3 by 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide prevents the activation of downstream signaling pathways, leading to the suppression of immune responses.
Biochemical and physiological effects:
4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide has been shown to have potent immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). In addition, 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide has been shown to inhibit the proliferation of T cells and B cells, which are important components of the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide in lab experiments is its potent and selective inhibition of JAK3. This allows researchers to study the specific role of JAK3 in immune function and the potential therapeutic applications of JAK3 inhibitors. However, one of the limitations of using 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide is its toxicity. The compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential therapeutic applications of JAK3 inhibitors in autoimmune diseases and other immune-related disorders. Additionally, the role of JAK3 in cancer and other diseases is an area of active research. Finally, the development of new methods for the synthesis of 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide and related compounds is an area of interest for organic chemists.

Synthesis Methods

The synthesis of 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide involves a series of chemical reactions. The starting material is 2-chloro-6-nitroaniline, which is reacted with 3-chloropropylamine to form N-(2-chloro-6-nitrophenyl)-3-chloropropylamine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of JAK3, a member of the JAK family of protein tyrosine kinases. JAK3 plays a critical role in the signaling pathways of cytokines, which are important regulators of immune function. Inhibition of JAK3 by 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide has been shown to have therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

4-chloro-N-[3-(2-chloro-6-nitroanilino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O4S/c16-11-5-7-12(8-6-11)25(23,24)19-10-2-9-18-15-13(17)3-1-4-14(15)20(21)22/h1,3-8,18-19H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDYZBAMXOCYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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